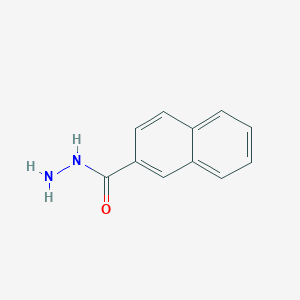

2-Naphthohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLPRMZJNIQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192731 | |

| Record name | 2-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39627-84-4 | |

| Record name | 2-Naphthoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39627-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039627844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthoylhydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUU59P67B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Naphthohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthohydrazide is an aromatic organic compound featuring a naphthalene ring linked to a hydrazide functional group. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The presence of the reactive hydrazide moiety allows for the synthesis of a wide array of derivatives, most notably hydrazones, which exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to 2-Naphthohydrazide and its derivatives.

Chemical Structure and Identification

The fundamental structure of 2-Naphthohydrazide consists of a naphthalene bicyclic system where a carbohydrazide group is attached at the C-2 position.

Structural Representations:

-

IUPAC Name: naphthalene-2-carbohydrazide[1]

-

Molecular Formula: C₁₁H₁₀N₂O[1]

-

Canonical SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)NN

-

InChI: InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14)

Physicochemical Properties

| Property | Value | Compound | Source |

| Molecular Weight | 186.21 g/mol | 2-Naphthohydrazide | [1] |

| Melting Point | 205-208 °C | 3-Hydroxy-2-naphthoic hydrazide | |

| Melting Point | 50 °C | N'-(1,3-dimethylbutylidene)-3-hydroxy-2-naphthohydrazide | [2] |

| Solubility | Soluble in polar solvents like ethanol and dimethyl sulfoxide. | 3-Hydroxy-2-naphthohydrazide | [3] |

| Appearance | Typically exists as a crystalline solid. | 3-Hydroxy-2-naphthohydrazide | [3] |

Experimental Protocols

Synthesis of 2-Naphthohydrazide via Hydrazinolysis of Methyl 2-Naphthoate

A common and effective method for the synthesis of 2-Naphthohydrazide is the hydrazinolysis of the corresponding ester, methyl 2-naphthoate.[4]

Materials:

-

Methyl 2-naphthoate

-

Hydrazine hydrate (85% or higher)

-

Ethanol (absolute)

-

Standard reflux apparatus

-

Filtration equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-naphthoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-Naphthohydrazide, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Note: The yield and purity of the product can be influenced by the reaction time, temperature, and the ratio of reactants.

Reactions and Applications

The primary reactivity of 2-Naphthohydrazide is centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazide group. This allows for facile condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[5] These hydrazones are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

General Synthesis of 2-Naphthohydrazone Derivatives

The synthesis of hydrazones from 2-Naphthohydrazide is a straightforward condensation reaction.

Caption: General workflow for the synthesis of 2-Naphthohydrazones.

Conclusion

2-Naphthohydrazide is a key building block in the development of novel compounds with significant therapeutic potential. Its straightforward synthesis and the versatile reactivity of the hydrazide group make it an attractive starting material for the generation of large libraries of hydrazone derivatives. Further research into the quantitative structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents. The data and protocols presented in this guide are intended to support researchers in their efforts to explore the full potential of this valuable chemical entity.

References

- 1. 2-Naphthohydrazide | C11H10N2O | CID 123485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N'-(1,3-Dimethylbutylidene)-3-Hydroxy-2-Naphthohydrazide CAS 214417-91-1 C17H20N202 [homesunshinepharma.com]

- 3. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 4. 2-Naphthohydrazide|CAS 39627-84-4|Research Chemical [benchchem.com]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Naphthohydrazide from 2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 2-naphthohydrazide from 2-naphthoic acid. 2-Naphthohydrazide and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as precursors for various pharmacologically active compounds and ligands.[1] This document details experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways to aid researchers in their drug development and chemical synthesis endeavors.

Introduction to Synthetic Strategies

The synthesis of 2-naphthohydrazide from 2-naphthoic acid can be accomplished through several methods. The most common and traditional approach is a two-step process involving the esterification of 2-naphthoic acid followed by hydrazinolysis of the resulting ester.[2] Alternative methods that offer high yields and purity involve the use of activating agents to form an intermediate that readily reacts with hydrazine. These methods, such as the N-hydroxysuccinimide (NHS) ester route and the mixed anhydride approach, can often be performed at lower temperatures.[1]

This guide will focus on the following synthetic pathways:

-

Route 1: Esterification of 2-Naphthoic Acid followed by Hydrazinolysis.

-

Route 2: Synthesis via an N-hydroxysuccinimide (NHS) Activated Ester.

-

Route 3: Synthesis via a Mixed Anhydride Intermediate.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to 2-naphthohydrazide, allowing for a clear comparison of their efficiency and reaction conditions.

| Parameter | Route 1: Esterification-Hydrazinolysis | Route 2: NHS Activated Ester | Route 3: Mixed Anhydride |

| Starting Material | 2-Naphthoic Acid | 2-Naphthoic Acid | 2-Naphthoic Acid |

| Key Reagents | Methanol, Conc. H₂SO₄, Hydrazine Hydrate | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Hydrazine Hydrate | Ethyl Chloroformate, Triethylamine, Hydrazine Hydrate |

| Solvent(s) | Methanol, Ethanol | Dry Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (Esterification), 60–80°C (Hydrazinolysis) | 0°C to 25°C | 0°C |

| Reaction Duration | Overnight (Esterification), 6–12 hours (Hydrazinolysis) | 2 hours (Activation), 4 hours (Hydrazinolysis) | Not specified |

| Reported Yield | Esterification: ~100%[3], Hydrazinolysis: Not specified | 89–92%[1] | 85%[1] |

| Reported Purity | Not specified | >98%[1] | Not specified |

Experimental Protocols

Route 1: Esterification of 2-Naphthoic Acid and Subsequent Hydrazinolysis

This classical two-step approach first converts the carboxylic acid to an ester, which is then reacted with hydrazine hydrate.

Step 1: Synthesis of Methyl 2-Naphthoate

This protocol is adapted from the synthesis of methyl 6-bromo-2-naphthoate.[3]

-

Materials:

-

2-Naphthoic acid (10.0 mmol, 1.72 g)

-

Anhydrous methanol (20 mL)

-

Concentrated sulfuric acid (1 mL)

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-naphthoic acid in anhydrous methanol.

-

Slowly add concentrated sulfuric acid dropwise to the solution.

-

Reflux the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium carbonate solution until the mixture is neutral.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium carbonate solution, water, and finally with saturated aqueous sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-naphthoate as a solid.[3]

-

Step 2: Synthesis of 2-Naphthohydrazide

This protocol describes the hydrazinolysis of the methyl ester.[1]

-

Materials:

-

Methyl 2-naphthoate (10.0 mmol, 1.86 g)

-

Hydrazine hydrate (20.0 mmol, 1.0 g)

-

Ethanol (50 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 2-naphthoate in ethanol.

-

Add hydrazine hydrate to the solution. The typical molar ratio of ester to hydrazine hydrate is 1:2.[1]

-

Heat the reaction mixture at 60–80°C for 6–12 hours.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][4]

-

After the reaction is complete, cool the mixture and collect the precipitated 2-naphthohydrazide by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Route 2: Synthesis via an N-hydroxysuccinimide (NHS) Activated Ester

This method avoids elevated temperatures and provides high yields and purity.[1]

-

Materials:

-

2-Naphthoic acid (10.0 mmol, 1.72 g)

-

N-hydroxysuccinimide (NHS) (12.0 mmol, 1.38 g)

-

Dicyclohexylcarbodiimide (DCC) (12.0 mmol, 2.48 g)

-

Dry Tetrahydrofuran (THF)

-

Hydrazine hydrate (15.0 mmol, 0.75 g)

-

-

Procedure:

-

In a dry reaction vessel, dissolve 2-naphthoic acid, NHS, and DCC in dry THF.

-

Cool the mixture to 0°C and stir for 2 hours. A precipitate of dicyclohexylurea (DCU) will form.[1]

-

Filter off the DCU precipitate.

-

To the filtrate containing the NHS ester, add hydrazine hydrate.

-

Stir the reaction mixture at 25°C for 4 hours.[1]

-

After the reaction is complete, the product can be isolated and purified.

-

Visualization of Experimental Workflow

The following diagram illustrates the primary synthetic pathway for producing 2-naphthohydrazide from 2-naphthoic acid.

Caption: Synthetic workflow for 2-Naphthohydrazide.

Concluding Remarks

The synthesis of 2-naphthohydrazide from 2-naphthoic acid is a well-established process with multiple effective routes. The classical method of esterification followed by hydrazinolysis is robust and utilizes common laboratory reagents. For applications requiring higher purity and yield, and to avoid high temperatures, the use of activating agents like NHS/DCC is a superior alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

A Comprehensive Technical Guide to 3-Hydroxy-2-Naphthohydrazide

For researchers, scientists, and professionals in drug development, 3-hydroxy-2-naphthohydrazide is a versatile chemical intermediate with significant applications in the synthesis of novel compounds with diverse biological and chemical properties. This guide provides an in-depth overview of its specifications, experimental applications, and underlying chemical principles.

Core Specifications and Properties

3-Hydroxy-2-naphthohydrazide, with the CAS number 5341-58-2 , is an aromatic hydrazide compound.[1][][3][4] Its key chemical and physical properties are summarized below, providing a foundational dataset for its use in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5341-58-2 | [1][][3][4] |

| IUPAC Name | 3-hydroxynaphthalene-2-carbohydrazide | [1][][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][][3] |

| Molecular Weight | 202.21 g/mol | [1][][4] |

| Appearance | Off-white to pale brown powder | [][3][5] |

| Density | 1.352 g/cm³ | [] |

| InChI | 1S/C11H10N2O2/c12-13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,12H2,(H,13,15) | [1][] |

| InChI Key | FDNAQCWUERCJBK-UHFFFAOYSA-N | [1][][3] |

| SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)NN)O | [1][] |

Commercial Specifications

| Specification | Value | Source |

| Assay (HPLC) | ≥97.5% | [3] |

| Assay (Aqueous acid-base Titration) | ≥97.5% to ≤102.5% | [3] |

| Purity (General) | ≥98.0% | [4] |

Experimental Protocols and Applications

3-Hydroxy-2-naphthohydrazide serves as a crucial building block in organic synthesis, particularly for creating Schiff bases (hydrazones) and heterocyclic compounds like 1,3,4-thiadiazoles.[6] These derivatives have shown promise as chemosensors, antimicrobial agents, and anti-inflammatory compounds.[][7]

Synthesis of Hydrazone Derivatives

A primary application of 3-hydroxy-2-naphthohydrazide is in the synthesis of hydrazones through condensation reactions with various aldehydes.[1][8] These reactions are foundational for developing novel chemosensors and biologically active molecules.

Objective: To synthesize a hydrazone derivative from 3-hydroxy-2-naphthohydrazide and an aldehyde.

Materials:

-

3-hydroxy-2-naphthohydrazide

-

Substituted aldehyde (e.g., 4-nitrobenzaldehyde)

-

Methanol (spectroscopic grade)

-

Glacial acetic acid (catalytic amount)

Protocol:

-

Dissolve the desired aldehyde (e.g., 0.66 mmol of 4-nitrobenzaldehyde) in 15 mL of methanol and stir for 20 minutes.

-

To this solution, add an equimolar amount of 3-hydroxy-2-naphthohydrazide (0.66 mmol).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-5 hours at a constant temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, solid precipitates of the hydrazone product will form.

-

Filter the precipitates and wash them with cold methanol to remove unreacted starting materials.

-

Dry the resulting solid product.[8]

Enhanced Synthesis Methods:

-

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.[1]

-

Ultrasonication: Applying ultrasound can also enhance reaction efficiency, shortening synthesis times from hours to minutes.[1]

The workflow for this synthesis is depicted below.

Analytical Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure. Spectra are often recorded in DMSO-d₆ with TMS as an internal standard.[8]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula and exact mass of the synthesized compound.[8]

-

UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the compounds, which is particularly important for applications like chemosensors.[8]

Application as a Chemosensor for Cyanide Detection

Derivatives of 3-hydroxy-2-naphthohydrazide have been successfully developed as selective chemosensors. For instance, a hydrazone synthesized from 3-hydroxy-2-naphthohydrazide and 4-nitrobenzaldehyde shows high selectivity for cyanide (CN⁻) ions.[8]

Mechanism of Action: The sensing mechanism is based on the deprotonation of the Schiff base's labile proton by the highly basic cyanide ion. This interaction induces a change in the electronic properties of the molecule, resulting in a distinct color change from colorless to yellow, which can be observed by the naked eye and quantified by UV-Visible spectroscopy.[8]

The signaling pathway for this chemosensor is illustrated below.

Safety and Handling

3-Hydroxy-2-naphthohydrazide is classified as a skin and eye irritant.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this chemical.

This technical guide provides a comprehensive overview of 3-hydroxy-2-naphthohydrazide, offering valuable data and protocols for its effective and safe utilization in research and development. Its versatile chemical nature continues to make it a compound of interest for synthesizing novel molecules with significant potential.

References

- 1. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 3. 3-Hydroxy-2-naphthoic acid hydrazide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Hydroxy-2-naphthoic hydrazide = 98.0 5341-58-2 [sigmaaldrich.com]

- 5. 3-Hydroxy-2-naphthoic acid hydrazide | C11H10N2O2 | CID 72699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-HYDROXY-2-NAPHTHOIC ACID HYDRAZIDE | 5341-58-2 [chemicalbook.com]

- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

Spectroscopic Profile of 2-Naphthohydrazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Naphthohydrazide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, and antidiabetic properties.[1][2] This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format to facilitate research and development.

Core Structure and Derivatives

2-Naphthohydrazide serves as a versatile scaffold for the synthesis of a wide array of derivatives, primarily through the condensation of the hydrazide moiety with various aldehydes and ketones to form hydrazones and related Schiff bases. These modifications significantly influence the spectroscopic and biological properties of the parent molecule.

Spectroscopic Data Analysis

The structural elucidation of 2-Naphthohydrazide derivatives heavily relies on NMR and IR spectroscopy. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in confirming the structure of 2-Naphthohydrazide derivatives. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons, respectively.

Table 1: ¹H NMR Spectroscopic Data of Representative 2-Naphthohydrazide Derivatives (in DMSO-d₆)

| Compound/Derivative | Aromatic Protons (δ, ppm) | -NH Proton (δ, ppm) | -OH Proton (δ, ppm) | Other Protons (δ, ppm) |

| (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | 7.25-8.62 (m) | 12.20 (s) | 11.21 (s) | 1.28 (s, 9H, t-butyl), 1.42 (s, 9H, t-butyl) |

| 3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide | 7.30-8.55 (m) | 12.17 (s) | 11.18 (s) | 8.31 (d, 2H), 8.02 (d, 2H) |

| (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide | 7.34-8.49 (m) | - | - | 2.16 (s, 3H, CH₃), 2.66 (s, 3H, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of a Representative 2-Naphthohydrazide Derivative

| Compound/Derivative | C=O (δ, ppm) | C=N (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide | 162.68, 168.53, 181.51 | 162.84 | 105.98-129.29 | 17.16 (CH₃), 19.77 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in 2-Naphthohydrazide derivatives. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for 2-Naphthohydrazide Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretching (hydroxyl group) | 3200-3400 (broad) |

| N-H stretching (amide/hydrazide) | 3100-3300 |

| C=O stretching (amide I band) | 1630-1680 |

| C=N stretching (imine/hydrazone) | 1600-1650 |

| C=C stretching (aromatic) | 1450-1600 |

| N-H bending (amide II band) | 1510-1550 |

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic characterization of 2-Naphthohydrazide derivatives, based on established methodologies.[3]

General Synthesis of 2-Naphthohydrazide Derivatives (Hydrazones)

A common method for the synthesis of 2-Naphthohydrazide hydrazones involves a condensation reaction.

Procedure:

-

Dissolution: Dissolve 2-Naphthohydrazide in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reflux: Heat the mixture under reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated solvents, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using an FTIR spectrometer.

-

Solid samples are typically prepared as potassium bromide (KBr) pellets.

-

The spectra are recorded in the range of 4000-400 cm⁻¹.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-Naphthohydrazide derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of 2-Naphthohydrazide derivatives.

Biological Significance and Mechanism of Action

Several 2-Naphthohydrazide derivatives have demonstrated promising biological activities. For instance, certain hydrazone derivatives have been identified as potent inhibitors of α-glucosidase, suggesting their potential as antidiabetic agents.[1] The mechanism of action often involves the specific binding of these derivatives to the active sites of enzymes, thereby inhibiting their catalytic function.[2] This interaction is governed by the structural features of the derivatives, including the nature and position of substituents on the aromatic rings. While a specific signaling pathway directly modulated by 2-Naphthohydrazide derivatives is not yet fully elucidated for many of their biological effects, their role as enzyme inhibitors points to a direct interaction with key proteins involved in metabolic or pathological processes. Further research is warranted to explore their detailed mechanisms of action and potential therapeutic applications.

References

- 1. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 3. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

The Diverse Biological Activities of Novel Hydrazone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Hydrazones, characterized by the azometine group (-NHN=CH-), represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2] Their synthetic accessibility and the structural diversity that can be achieved through molecular modification have made them a focal point of research for developing new therapeutic agents.[3] Hydrazone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][4][5] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel hydrazone derivatives, focusing on their anticancer, antimicrobial, and antioxidant activities, complete with experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

General Synthesis of Hydrazone Derivatives

The synthesis of hydrazones is typically a straightforward condensation reaction. The process generally involves reacting a hydrazide with an appropriate aldehyde or ketone, often in an alcoholic solvent and sometimes with an acid catalyst.[6]

Experimental Protocol: General Synthesis

A common method for synthesizing hydrazone derivatives involves the following steps:

-

Preparation of Hydrazide: An appropriate acid hydrazide is synthesized. For instance, ethyl 2-(1H-benzo[d][7][8][9]triazol-1-yl)acetate can be refluxed with hydrazine hydrate in absolute ethanol for several hours. After cooling, the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the desired hydrazide.[10]

-

Condensation Reaction: The synthesized hydrazide (e.g., 0.01 mol) is dissolved in a suitable solvent like ethanol.[7] To this solution, an equimolar amount of a selected aldehyde or ketone is added.[6]

-

Catalysis and Reflux: A catalytic amount of an acid, such as glacial acetic acid, is often added to the reaction mixture.[7] The mixture is then refluxed for a period ranging from 30 minutes to several hours.[7][10]

-

Isolation and Purification: The reaction progress is monitored, often by thin-layer chromatography. Upon completion, the mixture is cooled, frequently in an ice bath, leading to the precipitation of the hydrazone product. The solid product is then collected by filtration, dried, and purified, typically through recrystallization from a suitable solvent like ethanol.[7][10]

Anticancer Activity

Novel hydrazone derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic activity against a variety of cancer cell lines.[11][12] Studies have demonstrated that these compounds can induce cell growth inhibition and apoptosis, making them promising candidates for further development.

Quantitative Data: Cytotoxic Activity of Hydrazone Derivatives

The following table summarizes the in vitro anticancer activity of selected novel hydrazone derivatives, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12 | K-562 (Chronic Myeloid Leukemia) | 0.03 | [13] |

| 14 | K-562 (Chronic Myeloid Leukemia) | 0.05 | [13] |

| 12 | MCF-7 (Breast Cancer) | 0.23 | [13] |

| 14 | MCF-7 (Breast Cancer) | 0.23 | [13] |

| D1f | AChE (Enzyme Target) | 0.039 | [14] |

| 7d | MCF-7 (Breast Cancer) | 7.52 ± 0.32 | [11][12] |

| 7d | PC-3 (Prostate Cancer) | 10.19 ± 0.52 | [11][12] |

| 3b | MCF-7 (Breast Cancer) | 4.0 | [15] |

| 3f | MDA-MB-231 (Breast Cancer) | 4.7 | [15] |

| GH11 | Colon Cancer Cells (Various) | ~0.5 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

-

Cell Seeding: Cancer cells (e.g., MCF-7 or PC-3) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.[12]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized hydrazone compounds. A positive control (e.g., Doxorubicin) and a negative control (vehicle-treated cells) are included.[12]

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.[13]

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated again for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Hydrazone derivatives have emerged as potent antimicrobial agents, demonstrating significant activity against a range of bacterial and fungal pathogens.[9][17] Their efficacy against drug-resistant strains makes them particularly valuable leads for the development of new anti-infective drugs.[9]

Quantitative Data: Antimicrobial Activity of Hydrazone Derivatives

The following table summarizes the in vitro antimicrobial activity of selected novel hydrazone derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3b | Proteus mirabilis | 12.5 | [9] |

| 3b | Staphylococcus aureus (MRSA) | 25 | [9] |

| 7b | Trichosporon asahii | 8-16 | [17] |

| 13a | Candida parapsilosis | 16-32 | [17] |

| 5c | Bacillus subtilis | 2.5 (mg/mL) | [18] |

| 5f | E. coli / K. pneumoniae | 2.5 (mg/mL) | [18] |

| 3g | Staphylococcus aureus | 2 | [19] |

| 11 | Bacillus cereus | 0.75 (mg/mL) | [20] |

| Quinoline Hydrazones | Mycobacterium tuberculosis | 6.25-25 | [8] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

-

Serial Dilution: The hydrazone compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Antioxidant Activity

Hydrazone derivatives have also been recognized for their antioxidant properties, which are crucial in combating oxidative stress linked to various diseases.[21] Their ability to scavenge free radicals makes them interesting candidates for therapeutic applications.

Quantitative Data: Antioxidant Activity of Hydrazone Derivatives

The antioxidant potential is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), with results expressed as IC₅₀ values.

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| Compound 2 | ABTS | 4.30 ± 0.21 | [22] |

| Compound 2 | DPPH | 81.06 ± 0.72 | [22] |

| Compound 4 | ABTS | 27.46 | [23] |

| Compound 5 | DPPH | 0.006 (mg/mL) | [23] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and relatively simple method to evaluate the free radical scavenging ability of compounds.[22]

-

Preparation of DPPH Solution: A fresh solution of DPPH in a solvent like methanol is prepared. This solution has a deep violet color.

-

Reaction Mixture: Different concentrations of the test hydrazone compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared. Ascorbic acid or quercetin can be used as a standard reference.[22]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: During the incubation, antioxidants in the test compound donate a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. The change in absorbance is measured spectrophotometrically.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals—is determined.[10]

Conclusion

Novel hydrazone derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and antioxidant assays underscores their importance in modern drug discovery. The straightforward synthesis, coupled with the vast possibilities for structural modification, allows for the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring and developing the next generation of hydrazone-based therapeutics.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. tpcj.org [tpcj.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discoveryjournals.org [discoveryjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. turkjps.org [turkjps.org]

- 20. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Core Mechanism of Hydrazone Formation with 2-Naphthohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical principles governing the formation of hydrazones from 2-Naphthohydrazide. Hydrazone derivatives of 2-Naphthohydrazide are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as chemosensors. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the synthesis and application of these compounds.

Core Principles of Hydrazone Formation

Hydrazone formation is a condensation reaction between a hydrazine derivative, in this case, 2-Naphthohydrazide, and a carbonyl compound (an aldehyde or a ketone). The reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), resulting in a stable hydrazone product. This reaction is reversible and is typically catalyzed by an acid.[1]

The Reaction Mechanism

The formation of a hydrazone from 2-Naphthohydrazide proceeds through a two-step mechanism under acidic conditions:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of 2-Naphthohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is facilitated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.[1]

-

Dehydration: The carbinolhydrazine intermediate is unstable and undergoes acid-catalyzed dehydration. A water molecule is eliminated to form a stable carbon-nitrogen double bond, yielding the final hydrazone product.[1] At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step in the reaction.[2]

The overall reaction can be represented as follows:

Role of pH and Catalysis

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions (pH 4-6).[3]

-

In acidic conditions: An acid catalyst, such as acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.[3] However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction.

-

In neutral or basic conditions: The reaction can still proceed, but the rate is generally slower due to the lower electrophilicity of the carbonyl carbon and the lack of acid catalysis to facilitate dehydration.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of hydrazones derived from naphthohydrazides, based on established literature procedures.

General Synthesis of a 2-Naphthohydrazide-derived Hydrazone

This protocol is adapted from the synthesis of 3-hydroxy-2-naphthohydrazide derivatives.[4]

Materials:

-

3-Hydroxy-2-naphthohydrazide

-

Substituted aldehyde (e.g., 4-nitrobenzaldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

-

Methanol

-

Glacial acetic acid

Procedure:

-

Dissolve the desired aldehyde in methanol (e.g., 15 ml) in a round-bottom flask and stir for 20 minutes at room temperature.[4]

-

Add an equimolar amount of 3-hydroxy-2-naphthohydrazide to the solution.[4]

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[4]

-

Reflux the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction, cool the mixture to room temperature. A solid precipitate of the hydrazone should form.[4]

-

Filter the precipitate and wash it with cold methanol to remove any unreacted starting materials.[4]

-

Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol:water).[5]

Characterization Techniques

The synthesized hydrazones can be characterized using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the hydrazone, identifying the characteristic protons and carbons of the naphthyl group, the hydrazone moiety, and the substituent from the aldehyde or ketone.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the hydrazone, such as the C=N (azomethine) and N-H bonds.

-

UV-Visible Spectroscopy: This technique is useful for studying the electronic properties of the hydrazones and can be used to monitor the reaction progress.[4]

-

Melting Point Determination: The melting point of the purified product is a key physical property that can be used to assess its purity.[4]

Quantitative Data

The following tables summarize quantitative data for the synthesis of hydrazones derived from 3-hydroxy-2-naphthohydrazide.

Table 1: Synthesis of (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide [4]

| Parameter | Value |

| Reactants | 3,5-di-tert-butyl-2-hydroxybenzaldehyde, 3-hydroxy-2-naphthohydrazide |

| Solvent | Methanol |

| Catalyst | Acetic Acid |

| Reaction Time | 4-5 hours |

| Temperature | Reflux |

| Yield | 86% |

| Melting Point | 256–258 °C |

Table 2: Synthesis of (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide [4]

| Parameter | Value |

| Reactants | 4-nitrobenzaldehyde, 3-hydroxy-2-naphthohydrazide |

| Solvent | Methanol |

| Catalyst | Acetic Acid |

| Reaction Time | 4-5 hours |

| Temperature | Reflux |

| Yield | 84% |

| Melting Point | 280–282 °C |

Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 5. alcrut.com [alcrut.com]

The Versatility of 2-Naphthohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-naphthohydrazide, a hybrid of naphthalene and hydrazide moieties, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features allow for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential applications of 2-naphthohydrazide, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Core Synthesis and Derivatization

The fundamental 2-naphthohydrazide core is typically synthesized through the reaction of a 2-naphthoic acid derivative with hydrazine hydrate.[1] A common method involves the hydrazinolysis of methyl 2-naphthoate. This versatile starting material can then be readily derivatized, most commonly through condensation reactions with various aldehydes or ketones to form hydrazones.[2] Additionally, the hydrazide functional group can be utilized to construct various heterocyclic rings, such as thiazolidinones, further expanding the chemical space of accessible derivatives.[3]

General Experimental Protocol: Synthesis of 2-Naphthohydrazide Derivatives (Hydrazones)

A representative synthetic procedure for preparing 2-naphthohydrazide-based hydrazones involves a single-step condensation reaction.[4]

-

Dissolution of Aldehyde/Ketone: The selected aldehyde or ketone (1 equivalent) is dissolved in a suitable solvent, such as methanol, and stirred for approximately 20 minutes.

-

Addition of 2-Naphthohydrazide: 3-Hydroxy-2-naphthohydrazide (1 equivalent) is added to the solution.

-

Catalysis: A catalytic amount (2-3 drops) of glacial acetic acid is introduced to the reaction mixture.

-

Reflux: The reaction mixture is heated under reflux for 4-5 hours.

-

Isolation and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with cold methanol and dried to yield the desired hydrazone derivative. Further purification can be achieved by recrystallization from an appropriate solvent.

Anticancer Applications

Derivatives of 2-naphthohydrazide have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines. The mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several 2-naphthamide derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit the downstream signaling cascade, leading to a reduction in tumor vascularization.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-naphthohydrazide derivatives.

Histone Deacetylase (HDAC) Inhibition

Certain 2-naphthohydrazide derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the re-expression of these silenced genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of HDAC inhibition leading to tumor suppression.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | C26 (colon carcinoma) | 3.59 - 8.38 | [5] |

| HepG2 (liver carcinoma) | 3.59 - 8.38 | [5] | |

| MCF7 (breast cancer) | 3.59 - 8.38 | [5] | |

| 8b | C26 (colon carcinoma) | 2.97 - 7.12 | [5] |

| HepG2 (liver carcinoma) | 2.97 - 7.12 | [5] | |

| MCF7 (breast cancer) | 2.97 - 7.12 | [5] | |

| 8b (VEGFR-2) | - | 0.384 | [5] |

| MMZ-140C | BxPC-3 (pancreatic) | 30.15 ± 9.39 (24h) | [7] |

| HT-29 (colorectal) | 11.55 (72h) | [7] | |

| Naphthoquinone 12 | SGC-7901 (gastric) | 4.1 ± 2.6 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-naphthohydrazide derivatives and incubated for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Applications

The emergence of multidrug-resistant pathogenic bacteria has created an urgent need for the development of new antimicrobial agents. 2-Naphthohydrazide derivatives have shown promising activity against a range of bacterial and fungal strains.

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms of action for many 2-naphthohydrazide antimicrobial derivatives are still under investigation. However, it is hypothesized that their activity may be attributed to several factors, including:

-

Inhibition of Essential Enzymes: Like other hydrazone-containing compounds, they may interfere with the function of crucial bacterial enzymes.

-

Disruption of Cell Membrane Integrity: The lipophilic naphthalene moiety may facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.

-

Chelation of Metal Ions: The hydrazide group can chelate essential metal ions required for bacterial growth and enzyme function.

Quantitative Antimicrobial Activity Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 8b | Escherichia coli | 16 | [5] |

| Streptococcus faecalis | 16 | [5] | |

| Salmonella enterica | 16 | [5] | |

| MSSA | 8 | [5] | |

| MRSA | 16 | [5] | |

| Naphthalimide 5b | Carbapenem-resistant A. baumannii | 0.5 - 1 | [9] |

| Naphthalimide 5c | Carbapenem-resistant A. baumannii | 0.5 - 1 | [9] |

| Naphthalimide 5d | Carbapenem-resistant A. baumannii | 0.5 - 1 | [9] |

| Naphthalimide 5e | Carbapenem-resistant A. baumannii | 0.5 - 1 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[10]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution of Compounds: The 2-naphthohydrazide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory and Antidiabetic Applications

Beyond their anticancer and antimicrobial properties, 2-naphthohydrazide derivatives have also shown potential as anti-inflammatory and antidiabetic agents.

Anti-inflammatory Activity

Some methyl 2-naphthoate derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents.[9]

Antidiabetic Activity: α-Glucosidase Inhibition

A series of 3-hydroxy-2-naphthohydrazide-based hydrazones have been synthesized and evaluated as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion.[2] Inhibition of this enzyme can delay the absorption of glucose from the gut, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Caption: Inhibition of α-glucosidase by 2-naphthohydrazide derivatives.

Quantitative Antidiabetic Activity Data

| Compound ID | Target | IC50 (µM) | Reference |

| 3h | α-Glucosidase | 2.80 ± 0.03 | [2] |

| 3i | α-Glucosidase | 4.13 ± 0.06 | [2] |

| 3f | α-Glucosidase | 5.18 ± 0.10 | [2] |

| 3c | α-Glucosidase | 5.42 ± 0.11 | [2] |

| 3g | α-Glucosidase | 6.17 ± 0.15 | [2] |

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of 2-naphthohydrazide derivatives against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[11]

-

Enzyme and Substrate Preparation: Solutions of α-glucosidase and pNPG are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the 2-naphthohydrazide derivatives for a specific period.

-

Initiation of Reaction: The reaction is initiated by the addition of the pNPG substrate.

-

Reaction Termination: The reaction is stopped after a defined time by adding a solution of sodium carbonate.

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Experimental Workflow

The development of novel 2-naphthohydrazide-based therapeutic agents follows a logical workflow from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the development of 2-naphthohydrazide derivatives.

Conclusion

The 2-naphthohydrazide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The ease of synthesis and derivatization, coupled with the wide range of significant biological activities, makes this class of compounds an attractive area for further investigation. This technical guide has summarized the key applications of 2-naphthohydrazide derivatives in medicinal chemistry, providing a foundation for researchers to build upon in the quest for new and effective treatments for cancer, infectious diseases, and metabolic disorders. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to facilitate their translation into clinical candidates.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 5. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 11. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of 2-Naphthohydrazide Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and antioxidant evaluation of 2-Naphthohydrazide Schiff bases. These compounds are of significant interest in medicinal chemistry due to their potential as potent antioxidant agents. This document outlines detailed experimental protocols for their synthesis and for various antioxidant assays, presents quantitative antioxidant activity data in a structured format, and illustrates key experimental and mechanistic pathways using diagrams.

Synthesis of 2-Naphthohydrazide Schiff Bases

The synthesis of 2-Naphthohydrazide Schiff bases is a two-step process. The first step involves the synthesis of the parent hydrazide, 2-Naphthohydrazide, from its corresponding ester. The second step is the condensation of the synthesized hydrazide with a variety of aromatic aldehydes to yield the final Schiff base products.

Experimental Protocol: Synthesis of 2-Naphthohydrazide

This protocol describes the synthesis of 2-Naphthohydrazide via the hydrazinolysis of Methyl-2-naphthoate.

Materials:

-

Methyl-2-naphthoate

-

Hydrazine hydrate (99-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, dissolve Methyl-2-naphthoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is then heated to reflux with constant stirring for several hours.

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (2-Naphthohydrazide) is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The purified 2-Naphthohydrazide is then dried under vacuum.

Experimental Protocol: Synthesis of 2-Naphthohydrazide Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from 2-Naphthohydrazide and various aromatic aldehydes.

Materials:

-

2-Naphthohydrazide

-

Substituted aromatic aldehydes

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve 2-Naphthohydrazide in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve an equimolar amount of the desired aromatic aldehyde in ethanol.

-

Add the aldehydic solution to the hydrazide solution dropwise with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux for 4-8 hours.

-

The formation of a precipitate indicates the formation of the Schiff base.

-

After cooling to room temperature, the solid product is collected by filtration, washed with cold ethanol, and dried.

-

The purity of the synthesized Schiff base can be checked by TLC and its structure confirmed by spectroscopic methods (FTIR, NMR).

Evaluation of Antioxidant Activity

The antioxidant potential of the synthesized 2-Naphthohydrazide Schiff bases can be evaluated using various in vitro assays. The most common methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Synthesized Schiff bases

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare a series of dilutions of the synthesized Schiff bases and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or a UV-Vis spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffer solution (PBS) or ethanol

-

Synthesized Schiff bases

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Prepare various concentrations of the Schiff bases and the standard antioxidant.

-

Mix a small volume of the sample or standard with the diluted ABTS radical solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The IC50 value is determined from the plot of inhibition percentage versus concentration.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃)

-

Acetate buffer (pH 3.6)

-

Synthesized Schiff bases

-

Standard (e.g., Ferrous sulfate, Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the sample or standard solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

Measure the absorbance of the blue-colored solution at approximately 593 nm.

-

A standard curve is prepared using a ferrous sulfate or Trolox solution of known concentrations.

-

The antioxidant capacity of the samples is expressed as FRAP values (in µM Fe(II) equivalents or Trolox equivalents).

Quantitative Antioxidant Activity Data

The antioxidant activities of Schiff bases are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activities for some Schiff bases derived from naphthaldehyde, which are structurally related to 2-Naphthohydrazide derivatives.

| Compound ID | Schiff Base Structure | Assay | IC50 Value (µg/mL) | Reference |

| L1 | (E)-N-mesityl-1-(naphthalen-2-yl)methanimine | NO Scavenging | 70.91 | [1] |

| L3 | (E)-N-(2,6-diisopropylphenyl)-1-(naphthalen-2-yl)methanimine | NO Scavenging | 91.21 | [1] |

| Acarbose (Standard) | - | NO Scavenging | 109.95 | [1] |

| Compound 9 | 5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one | DPPH | 589.6 | [2] |

| Ascorbic Acid (Standard) | - | DPPH | 36.3 | [2] |

| Compound 10 | N,N′(1,2-phenylene)bis(2-(((Z)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide) | DPPH | 253.15 | [2] |

| Ascorbic Acid (Standard) | - | DPPH | 28.21 | [2] |

Visualizing Workflows and Mechanisms

Experimental Workflow

The overall process for the synthesis and antioxidant screening of 2-Naphthohydrazide Schiff bases is illustrated in the following workflow diagram.

References

- 1. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Antimicrobial Agents Utilizing a 2-Naphthohydrazide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-naphthohydrazide scaffold has emerged as a promising framework in medicinal chemistry, with numerous derivatives exhibiting significant antimicrobial activity. This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action of 2-naphthohydrazide-based compounds, serving as a comprehensive resource for researchers in the field.

Quantitative Antimicrobial Activity of 2-Naphthohydrazide Derivatives

The antimicrobial efficacy of various 2-naphthohydrazide derivatives has been quantitatively assessed against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent. The following tables summarize the reported MIC values for different classes of 2-naphthohydrazide derivatives.

Table 1: Antibacterial Activity of 2-Naphthamide Derivatives

| Compound | Escherichia coli (MIC µg/mL) | Streptococcus faecalis (MIC µg/mL) | Salmonella enterica (MIC µg/mL) | MSSA (MIC µg/mL) | MRSA (MIC µg/mL) | Reference Compound (Ciprofloxacin) (MIC µg/mL) |

| 8b | 16 | 16 | 16 | 8 | 16 | 8–16 |

Data sourced from a study on novel 2-naphthamide derivatives.[1]

Table 2: Antibacterial Activity of Naphthalimide Hydrazide Derivatives against Carbapenem-Resistant Acinetobacter baumannii

| Compound | MIC Range (µg/mL) |

| 5b, 5c, 5d, 5e | 0.5–1 |

| Other Synthesized Compounds | 0.5–16 |

These compounds showed potent activity against carbapenem-resistant A. baumannii BAA 1605, while exhibiting MIC >64 µg/mL against E. coli, S. aureus, K. pneumonia, and P. aeruginosa.[2]

Table 3: Antimicrobial Activity of 1-Aminoalkyl-2-Naphthol Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

| 3 | Pseudomonas aeruginosa MDR1 | 10 |

| 3 | Staphylococcus aureus MDR | 100 |

| 2 | Penicillium notatum | 400 |

| 2 | P. funiculosum | 400 |

Compound 3 demonstrated notable antibacterial activity, while compound 2 showed strong antifungal activity compared to the reference drug griseofulvin (MIC = 500 µg/mL).[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible synthesis and evaluation of novel antimicrobial candidates. The following sections outline the key methodologies.

General Synthetic Pathway for 2-Naphthohydrazide Derivatives

The synthesis of 2-naphthohydrazide derivatives often involves a multi-step process, starting from commercially available reagents. A general workflow is depicted below.

Caption: General synthetic workflow for 2-naphthohydrazide derivatives.

Antimicrobial Screening Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]

1. Preparation of Materials:

- Test compounds (dissolved in a suitable solvent like DMSO).

- Bacterial or fungal strains.

- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

- Sterile 96-well microtiter plates.

- Positive control (standard antibiotic, e.g., ciprofloxacin, levofloxacin).[2]

- Negative control (broth with solvent).

2. Inoculum Preparation:

- Aseptically pick a few colonies of the microorganism from a fresh agar plate.

- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

- Add 100 µL of sterile broth to all wells of the 96-well plate.

- Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL.

- Add 100 µL of the prepared inoculum to each well.

- Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).

- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.